Difluoromethylenediphosphonic Acid Sodium Salt
Description
Difluoromethylenediphosphonic Acid Sodium Salt (DFMDP-Na) is a fluorinated organophosphorus compound characterized by a methylene bridge linking two phosphonic acid groups, with fluorine atoms replacing hydroxyl groups. Its chemical formula is typically represented as Na₂[CF₂(PO₃H₂)₂]. This compound is synthesized via the reaction of activated adenosine monophosphate (AMP) with difluoromethylenediphosphonic acid, as described in pharmacological studies .
DFMDP-Na is notable for its role as a stable ATP analogue, mimicking the structure of adenosine triphosphate (ATP) while resisting enzymatic hydrolysis. It has been extensively studied for its interaction with P2-purinoceptors, demonstrating dose-dependent relaxation effects in smooth muscle tissues such as guinea pig taenia coli (EC₅₀ = 56 μM) . The fluorination enhances its metabolic stability and receptor-binding affinity compared to non-fluorinated analogues.
Properties
CAS No. |
948024-84-8 |
|---|---|
Molecular Formula |
CF₂Na₄O₆P₂ |
Molecular Weight |
299.91 |
Synonyms |
P,P’-(Difluoromethylene)bisphosphonic Acid Sodium Salt (1:4); Tetrasodium Difluoromethylenediphosphonate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Difluoromethylenediphosphonic Acid Sodium Salt typically involves the reaction of difluoromethylphosphonic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt. The process involves the following steps:
Preparation of Difluoromethylphosphonic Acid: This is achieved by reacting difluoromethane with phosphorus trichloride in the presence of a catalyst.
Neutralization: The difluoromethylphosphonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Difluoromethylenediphosphonic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The sodium ions can be substituted with other cations in exchange reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts for cation exchange.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine derivatives.
Scientific Research Applications
Difluoromethylenediphosphonic Acid Sodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of bone diseases.
Industry: Utilized in the production of flame retardants and corrosion inhibitors
Mechanism of Action
The mechanism of action of Difluoromethylenediphosphonic Acid Sodium Salt involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Structural Analogues: Dichloromethylenediphosphonic Acid Sodium Salt
Dichloromethylenediphosphonic Acid Sodium Salt (DCMDP-Na), a chlorine-substituted analogue, shares the same methylenediphosphonic backbone but replaces fluorine with chlorine atoms. Key differences include:
| Property | DFMDP-Na | DCMDP-Na |
|---|---|---|
| Electronegativity | Higher (F > Cl) | Lower |
| EC₅₀ (Guinea Pig Taenia Coli) | 56 μM | Higher than DFMDP-Na |
| Metabolic Stability | Enhanced due to C-F bonds | Moderate (C-Cl less stable) |
DFMDP-Na exhibits greater potency and receptor selectivity due to fluorine’s strong electronegativity and smaller atomic radius, which improves binding to purinoceptors. In contrast, DCMDP-Na’s bulkier chlorine atoms reduce binding efficiency, though it remains useful in studies requiring less potent agonists .
Functional Analogues: Sodium Phosphate Salts
Sodium phosphate salts, such as Dibasic Sodium Phosphate Dodecahydrate (Na₂HPO₄·12H₂O), are structurally distinct but share sodium counterions for enhanced solubility. Key contrasts include:

While both compounds leverage sodium for solubility, DFMDP-Na’s phosphonic acid groups enable chelation of metal ions and specific receptor interactions, unlike the inert phosphate groups in Na₂HPO₄ .
Sulfonate Derivatives: Sodium Dinaphthylmethanedisulfonate
Sodium Dinaphthylmethanedisulfonate, a sulfonated aromatic compound, contrasts with DFMDP-Na in backbone structure but shares sulfonic/sulfonate groups for solubility.
| Property | DFMDP-Na | Sodium Dinaphthylmethanedisulfonate |
|---|---|---|
| Application | Biochemical inhibition | Surfactant, dispersant |
| Chelation Capacity | High (phosphonic groups) | Low (sulfonate groups less chelating) |
DFMDP-Na’s phosphonic acid groups provide superior metal-chelating capabilities, making it more suitable for studies involving calcium or magnesium-dependent processes .
Other Sodium Salts of Carboxylic Acids
Sodium salts like Sodium Lactate (C₃H₅NaO₃) share the sodium counterion but differ in functional groups.
| Property | DFMDP-Na | Sodium Lactate |
|---|---|---|
| Bioavailability | Moderate (targeted) | High (rapid systemic absorption) |
| Primary Use | Research applications | Medical rehydration, pH adjustment |
DFMDP-Na’s niche applications in receptor studies contrast with the broad clinical use of sodium lactate, highlighting the impact of functional group chemistry .
Research Findings and Practical Considerations
- Potency vs. Stability : DFMDP-Na’s fluorination confers higher potency but may complicate synthesis and storage compared to DCMDP-Na .
- Commercial Availability : DFMDP-Na is listed as discontinued in some catalogs, suggesting challenges in large-scale production despite its efficacy .
- Comparative Solubility : Sodium counterions universally enhance solubility, but phosphonic acid derivatives like DFMDP-Na offer unique advantages in metal chelation and receptor binding over sulfonates or carboxylates .
Biological Activity
Difluoromethylenediphosphonic acid sodium salt (DFMDP) is a synthetic compound belonging to the class of diphosphonic acids, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of DFMDP, including its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of this compound
This compound is characterized by its difluoromethylene group, which enhances its stability and bioactivity compared to other phosphonic acids. It serves as a non-hydrolyzable bioisostere of phosphates, making it a valuable tool in biochemical research and therapeutic applications.
DFMDP exhibits its biological effects primarily through the inhibition of specific enzymes involved in metabolic pathways. It is particularly effective against enzymes that utilize phosphates, thereby disrupting cellular processes reliant on phosphate metabolism. The compound has demonstrated significant inhibitory effects on alkaline phosphatase activity, which is crucial for bone mineralization and resorption processes .
Biological Activities
- Antitumor Activity : DFMDP has been studied for its potential in cancer therapy. Research indicates that it can inhibit tumor growth by interfering with the metabolic pathways of cancer cells. In vitro studies have shown that DFMDP effectively reduces the proliferation of various cancer cell lines .
- Bone Resorption Inhibition : DFMDP has shown promise in inhibiting bone resorption, making it a candidate for treating osteoporosis and other bone-related diseases. Its mechanism involves the inhibition of osteoclast activity, which is responsible for bone resorption .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, which may be beneficial in treating conditions such as rheumatoid arthritis. By modulating inflammatory pathways, DFMDP can help reduce joint inflammation and pain .
- Antimicrobial Properties : Preliminary studies suggest that DFMDP possesses antimicrobial activity, particularly against certain bacterial strains. This property may enhance its utility in developing disinfectants or antimicrobial agents .
Case Study 1: Antitumor Efficacy
A study conducted on the effects of DFMDP on breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The results indicated that DFMDP induces apoptosis in these cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Case Study 2: Osteoporosis Treatment
In an animal model of osteoporosis, administration of DFMDP resulted in a marked decrease in bone loss compared to control groups. Histological analysis revealed increased bone density and improved microarchitecture, suggesting that DFMDP could be a viable treatment option for osteoporosis .
Comparative Analysis with Other Diphosphonic Acids
To better understand the efficacy of DFMDP, a comparative analysis with other diphosphonic acids was conducted:
| Compound | Antitumor Activity | Bone Resorption Inhibition | Anti-inflammatory Effects | Antimicrobial Properties |
|---|---|---|---|---|
| This compound (DFMDP) | High | Strong | Moderate | Present |
| Alendronate | Moderate | Strong | Low | Absent |
| Risedronate | Moderate | Strong | Low | Absent |
Q & A
Q. What are the primary challenges in synthesizing Difluoromethylenediphosphonic Acid Sodium Salt, and what methodological approaches mitigate these issues?
Synthesis of this compound is complicated by its discontinued commercial availability (e.g., discontinuation noted in CymitQuimica listings ). Researchers should adopt lab-scale synthesis routes, such as controlled phosphorylation of difluoromethylene precursors under inert atmospheres, followed by sodium salt formation via neutralization with NaOH. Key steps include rigorous purification via recrystallization or ion-exchange chromatography to eliminate byproducts. Characterization should involve P NMR to confirm phosphonic acid groups and ICP-OES to verify sodium content .
Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?
Essential methods include:
- Spectroscopy : F NMR to confirm fluorine environment; FT-IR for P-O and C-F bond validation.
- Chromatography : HPLC with conductivity detection to assess ionic purity.
- Thermal Analysis : TGA to evaluate decomposition thresholds (e.g., stability up to 200°C observed in related phosphonic salts ).
- Elemental Analysis : Combustion analysis for C, H, F, and P quantification .
Q. How does pH influence the stability of this compound in aqueous solutions?
The compound is stable in neutral to mildly alkaline conditions (pH 7–10), as sodium salts of phosphonic acids typically resist hydrolysis in this range. Below pH 5, protonation of phosphonate groups may lead to precipitation. Researchers should use buffered solutions (e.g., Tris or phosphate buffers) and monitor pH dynamically with calibrated electrodes during experiments .
Advanced Research Questions
Q. What mechanistic insights explain the chelation behavior of this compound with divalent cations (e.g., Ca2+^{2+}2+, Mg2+^{2+}2+)?
The bifunctional phosphonic acid groups enable strong chelation via bidentate or tridentate binding modes. Advanced studies should employ isothermal titration calorimetry (ITC) to quantify binding constants and X-ray crystallography to resolve coordination geometries. Comparative studies with non-fluorinated analogs (e.g., methylenediphosphonic acid) reveal enhanced chelation strength due to fluorine’s electron-withdrawing effects, altering charge distribution .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., enzyme inhibition vs. inertness)?
Discrepancies often arise from impurities or variability in experimental conditions. Methodological solutions include:
- Standardized Purity Protocols : Pre-treatment with activated charcoal to remove organic contaminants.
- Controlled Assays : Use of uniform buffer systems (e.g., 50 mM HEPES, pH 7.4) and validated enzyme sources.
- Statistical Validation : Replicate experiments (n ≥ 5) with ANOVA to assess significance .
Q. What advanced strategies optimize the compound’s application in metal-organic frameworks (MOFs) or catalysis?
The fluorinated backbone enhances hydrophobicity and thermal stability in MOFs. Researchers should explore solvothermal synthesis with transition metals (e.g., Zr) under controlled temperatures (80–120°C). For catalytic applications, surface modification via sonication or ball-milling improves dispersion. In-situ XAFS can track structural changes during catalysis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
